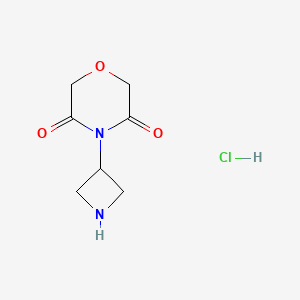

4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride

Übersicht

Beschreibung

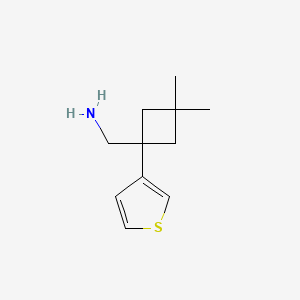

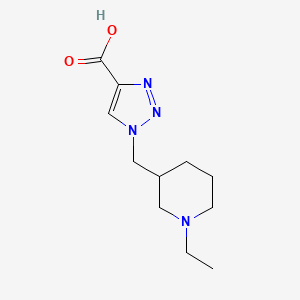

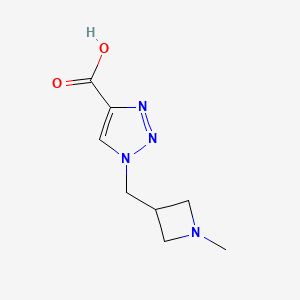

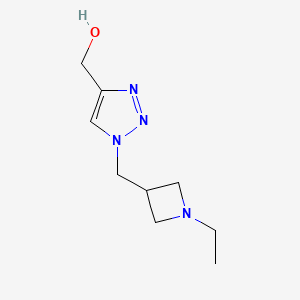

“4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride” is a synthetic organic compound . It belongs to the class of azetidine analogs, characterized by a four-membered nitrogen-containing ring and a morpholine ring .

Molecular Structure Analysis

The molecular formula of “this compound” is C7H15ClN2O . The InChI code is 1S/C7H14N2O.ClH/c1-3-10-4-2-9(1)7-5-8-6-7;/h7-8H,1-6H2;1H .Physical and Chemical Properties Analysis

The compound is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C . The molecular weight is 215.12 . The compound has a high GI absorption, is a P-gp substrate, and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry Applications

Neurokinin-1 Receptor Antagonism :

- A compound demonstrating high affinity and oral activity as an h-NK(1) receptor antagonist, with significant potential in treating conditions such as emesis and depression, was developed. This compound showcased excellent solubility in water, making it suitable for both intravenous and oral administration (Harrison et al., 2001).

Advanced Building Blocks for Drug Discovery :

- Novel azetidine-based isosteres were designed and synthesized, demonstrating increased size and conformational flexibility compared to traditional heterocycles. These compounds are highlighted as valuable for lead optimization in drug discovery (Feskov et al., 2019).

Non-purine Xanthine Oxidase Inhibitors and Anti-inflammatory Agents :

- Two cyclodidepsipeptides were identified as potent inhibitors of xanthine oxidase (XO) and demonstrated significant anti-inflammatory effects, suggesting their potential in treating gout and other conditions associated with excessive uric acid production (Šmelcerović et al., 2013).

Antimicrobial Activity :

- A study on a novel didepsipeptide member of the cyclodepsipeptide family revealed its antimicrobial efficacy against several bacterial strains, notably Escherichia coli, highlighting the diverse biological activities and potential pharmacological applications of these compounds (Yancheva et al., 2012).

Synthesis of Piperazine, Morpholine, and 1,4-Diazepane Derivatives :

- Research into the asymmetric synthesis of novel azetidin-2-ones has provided valuable starting materials for creating enantiomerically enriched bicyclic derivatives. These findings are crucial for the development of compounds with potential pharmaceutical applications (Van Brabandt et al., 2006).

Safety and Hazards

The compound is classified as a warning under the GHS classification . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing) .

Eigenschaften

IUPAC Name |

4-(azetidin-3-yl)morpholine-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3.ClH/c10-6-3-12-4-7(11)9(6)5-1-8-2-5;/h5,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJCTWUVDJLOHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C(=O)COCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1479441.png)